molecular formula C19H15F3N2O2S2 B6477751 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2640976-28-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B6477751
CAS No.: 2640976-28-7
M. Wt: 424.5 g/mol
InChI Key: HWUUBZZXIXFOMP-UHFFFAOYSA-N
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Description

This compound features a bithiophene-ethyl moiety linked via an ethanediamide bridge to a 3-(trifluoromethyl)phenyl group. Ethanediamide linkages are common in medicinal chemistry due to their hydrogen-bonding capacity, which can enhance target affinity .

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S2/c20-19(21,22)12-3-1-4-13(11-12)24-18(26)17(25)23-9-8-14-6-7-16(28-14)15-5-2-10-27-15/h1-7,10-11H,8-9H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUUBZZXIXFOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Analogues

Table 1: Key Analogues and Their Features
Compound Structure Key Features Biological/Physicochemical Impact Source
N'-(3-(Trifluoromethyl)phenyl) derivatives (e.g., compound 53 in ) 6-Fluoro substitution on N'-(3-CF₃-phenyl) Improved binding affinity at PCP site compared to non-halogenated analogues
N-(1-Naphthyl)-N'-(3-CF₃-phenyl) derivatives Bulky naphthyl group Higher tolerance for halogen substitutions (e.g., Br, F) vs. methyl/CF₃ groups
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide () Ethanediamide backbone with pyridinyl and dimethoxyphenyl groups Flavoring agent; highlights ethanediamide versatility in diverse applications
5-Piperidino-2,2'-bithiophene derivatives () Bithiophene core with piperidino substituent Regioselective formylation (4- vs. 5'-position) guided by electronic effects
Thienylmethylthio-benzamides () Thiophene/CF₃ groups in antiviral/anticancer agents Structural similarity suggests potential shared targets (e.g., kinase inhibition)

Physicochemical Properties

  • Metabolic Stability : The ethanediamide linkage may resist hydrolysis better than ester or amide bonds in analogues like fluoroglycofen ethyl ester () .

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